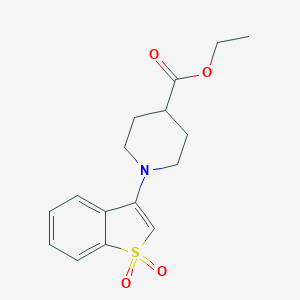
Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate, also known as EDBT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EDBT is a heterocyclic compound that contains a benzothiophene ring and a piperidine ring. This compound has shown promising results in scientific research and has been studied extensively for its properties and potential applications.
作用机制
The mechanism of action of Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and oxidative stress pathways. Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, a type of inflammatory mediator. Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate has also been shown to inhibit the activity of reactive oxygen species (ROS), which are involved in the oxidative stress pathway.
Biochemical and Physiological Effects:
Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate has been shown to have several biochemical and physiological effects in scientific research. In vitro studies have shown that Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate has potent anti-inflammatory and antioxidant properties. Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to reduce the levels of ROS in cells. In vivo studies have also shown that Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate has anti-inflammatory and antioxidant effects in animal models of inflammatory and oxidative stress-related diseases.
实验室实验的优点和局限性
One of the advantages of using Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate in lab experiments is its potency and specificity. Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate has been shown to have potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases. Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate is also relatively easy to synthesize, which makes it readily available for use in scientific research. However, one of the limitations of using Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate in lab experiments is its potential toxicity. Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for the use of Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate in scientific research. One of the most promising directions is the development of new drugs for the treatment of inflammatory and oxidative stress-related diseases. Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate has shown potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the development of new drugs. Another future direction is the study of the mechanism of action of Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate. Further studies are needed to fully understand the mechanism of action of Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate and its potential applications in various fields. Overall, Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate is a promising compound that has the potential to make significant contributions to scientific research.
合成方法
The synthesis of Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate is a complex process that requires several steps. The most common method for synthesizing Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate involves the reaction between 3-chloropiperidine and 2-bromo-1,1-dioxido-1-benzothiophene in the presence of a base. This reaction results in the formation of Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate as a white crystalline powder.
科学研究应用
Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. One of the most promising applications of Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate is in the development of new drugs for the treatment of various diseases. Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate has been shown to have potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of inflammatory and oxidative stress-related diseases.
属性
产品名称 |
Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate |
|---|---|
分子式 |
C16H19NO4S |
分子量 |
321.4 g/mol |
IUPAC 名称 |
ethyl 1-(1,1-dioxo-1-benzothiophen-3-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C16H19NO4S/c1-2-21-16(18)12-7-9-17(10-8-12)14-11-22(19,20)15-6-4-3-5-13(14)15/h3-6,11-12H,2,7-10H2,1H3 |
InChI 键 |
SHOOFUBFFHUCPK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)C2=CS(=O)(=O)C3=CC=CC=C32 |
规范 SMILES |
CCOC(=O)C1CCN(CC1)C2=CS(=O)(=O)C3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-cyano-2-fluorobenzamide](/img/structure/B249337.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B249339.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B249341.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}acetamide](/img/structure/B249343.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B249345.png)
![N-{3-[(4-isopropoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B249347.png)
![Methyl 3-[(4-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B249348.png)
![5-bromo-2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-methylbenzamide](/img/structure/B249350.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-fluorophenyl)-2-furamide](/img/structure/B249351.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B249352.png)
![2-(2,3-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B249353.png)
![2-(1-adamantyl)-N-[(3Z)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B249354.png)
![N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide](/img/structure/B249358.png)
